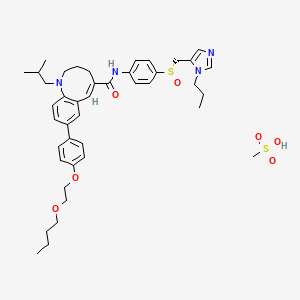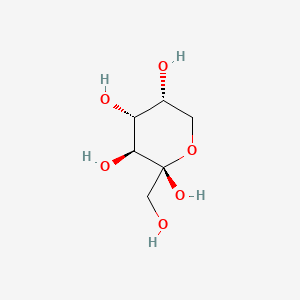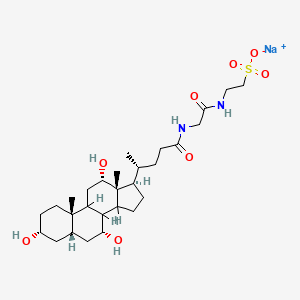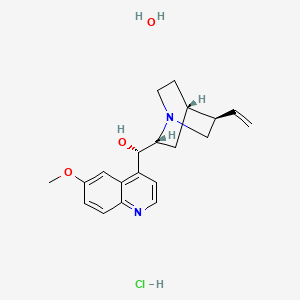
福罗地辛盐酸盐
科学研究应用
福罗地辛盐酸盐在科学研究中有广泛的应用:
化学: 用作研究酶抑制和过渡态类似物的模型化合物。
生物学: 研究其对 T 细胞增殖和凋亡的影响。
医学: 临床试验已表明其在治疗 T 细胞急性淋巴细胞白血病和皮肤 T 细胞淋巴瘤中的疗效
工业: 用于开发针对嘌呤代谢的新治疗剂
作用机制
福罗地辛盐酸盐通过抑制嘌呤核苷磷酸化酶发挥作用,导致脱氧鸟苷三磷酸的积累。这种积累抑制了核糖核苷酸还原酶,从而抑制了 DNA 的合成和修复。 该化合物选择性地诱导恶性 T 细胞凋亡 .
生化分析
Biochemical Properties
Forodesine hydrochloride plays a crucial role in biochemical reactions by inhibiting the enzyme purine nucleoside phosphorylase (PNP). This inhibition prevents the breakdown of deoxyguanosine, leading to an accumulation of deoxyguanosine triphosphate (dGTP) within cells . The interaction between forodesine hydrochloride and PNP is highly specific, with forodesine hydrochloride mimicking the transition-state structure of the enzyme’s natural substrate . This tight binding results in a potent inhibition of PNP activity, which is essential for the proliferation of T-cells .
Cellular Effects
Forodesine hydrochloride has significant effects on various types of cells and cellular processes. In T-cells, the accumulation of dGTP due to PNP inhibition leads to an imbalance in the nucleotide pool, which ultimately results in the inhibition of DNA synthesis and repair . This disruption in cellular metabolism triggers apoptosis in T-cells, making forodesine hydrochloride an effective agent in targeting T-cell malignancies . Additionally, forodesine hydrochloride has been shown to influence cell signaling pathways by stabilizing the tumor suppressor protein p53 and increasing the expression of the cell cycle inhibitor p21 .
Molecular Mechanism
The molecular mechanism of forodesine hydrochloride involves its binding to the active site of PNP, where it acts as a transition-state analog inhibitor . By mimicking the transition state of the enzyme’s natural substrate, forodesine hydrochloride effectively inhibits PNP activity, leading to the accumulation of deoxyguanosine and its subsequent phosphorylation to dGTP . The elevated levels of dGTP inhibit ribonucleotide reductase, causing an imbalance in the deoxyribonucleotide pool and ultimately blocking DNA synthesis and repair . This mechanism of action is critical for the selective targeting of T-cells in leukemia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of forodesine hydrochloride have been observed to change over time. Studies have shown that the compound is stable and maintains its inhibitory activity over extended periods . The accumulation of dGTP and the subsequent induction of apoptosis in T-cells occur within hours of exposure to forodesine hydrochloride . Long-term studies have demonstrated that continuous exposure to forodesine hydrochloride can lead to sustained inhibition of T-cell proliferation and prolonged survival in animal models .
Dosage Effects in Animal Models
The effects of forodesine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits T-cell proliferation without causing significant toxicity . At higher doses, forodesine hydrochloride can induce toxic effects, including lymphocytopenia and neutropenia . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
Forodesine hydrochloride is involved in the purine salvage metabolic pathway. By inhibiting PNP, forodesine hydrochloride prevents the breakdown of deoxyguanosine, leading to its accumulation and subsequent phosphorylation to dGTP . This accumulation of dGTP disrupts the balance of deoxyribonucleotides, inhibiting DNA synthesis and repair . The metabolic pathway involving forodesine hydrochloride is critical for its therapeutic effects in targeting T-cell malignancies .
Transport and Distribution
Forodesine hydrochloride is transported into cells via nucleoside transporters . Once inside the cells, it is distributed throughout the cytoplasm, where it exerts its inhibitory effects on PNP . The distribution of forodesine hydrochloride within tissues is influenced by its ability to cross cell membranes and its interaction with cellular transporters . This distribution is essential for the compound’s therapeutic efficacy in targeting T-cell malignancies .
Subcellular Localization
The subcellular localization of forodesine hydrochloride is primarily within the cytoplasm, where it interacts with PNP . The compound’s activity is dependent on its ability to reach and inhibit PNP within the cytoplasm . Additionally, forodesine hydrochloride may undergo post-translational modifications that influence its localization and activity within cells . Understanding the subcellular localization of forodesine hydrochloride is crucial for optimizing its therapeutic potential .
准备方法
福罗地辛盐酸盐的合成涉及多个步骤,包括低温偶联反应和高压氢化。 该过程很复杂,需要严格控制反应条件以确保高纯度和高产率 . 工业生产方法已经开发出来以优化这些条件,使该过程更安全、更具成本效益 .
化学反应分析
相似化合物的比较
福罗地辛盐酸盐在 PNP 抑制剂中是独特的,因为它具有高效力和选择性。类似的化合物包括:
免疫素 A: 另一种结构不同且效力稍低的 PNP 抑制剂。
BCX-1777: 福罗地辛盐酸盐的前体,具有类似的抑制效果,但药代动力学特性不同
总之,福罗地辛盐酸盐是一种高效、选择性的 PNP 抑制剂,在治疗 T 细胞恶性肿瘤方面具有巨大潜力。其独特的性质和广泛的应用使其成为科学研究和医学领域中一种宝贵的化合物。
属性
IUPAC Name |
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIAMZKHBCLFOG-QPAIBFMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182647 | |
| Record name | Forodesine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284490-13-7 | |
| Record name | Forodesine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284490137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forodesine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284490-13-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORODESINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SN82Y9U73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)






![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1663822.png)



